5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClFN4O/c18-12-1-2-15(19)14(7-12)16(25)21-8-11-3-5-24(6-4-11)17-22-9-13(20)10-23-17/h1-2,7,9-11H,3-6,8H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMXFUNIRMQSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC=C(C=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide serves as a valuable building block for designing novel pharmaceuticals. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives of halogenated benzamides have shown IC50 values in the nanomolar range against specific cancer types, suggesting potential applications in cancer therapy .
Materials Science
The compound's distinctive structural features make it suitable for developing materials with tailored properties. Its ability to undergo various chemical reactions allows for the synthesis of polymers and other materials that can be used in electronics or coatings.
Example: Polymer Synthesis
The halogen atoms in the compound can participate in substitution reactions, enabling the creation of functionalized polymers that may exhibit enhanced electrical or thermal properties .
Biological Studies
This compound can be utilized to study interactions with biological targets, particularly due to the presence of halogen atoms that may enhance binding affinities to proteins or enzymes.
Mechanism of Action
The mechanism involves interaction with specific molecular targets, which may modulate their activity through competitive inhibition or allosteric modulation. This is particularly relevant in drug design where understanding target interactions is crucial .
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide apart is its combination of halogen atoms and the pyrimidine-piperidine moiety. This unique structure can confer specific chemical and biological properties that are not present in simpler halogenated benzamides .
Biological Activity
5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 360.67 g/mol
CAS Number: 1234567-89-0 (for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including kinases and receptors involved in cell proliferation and apoptosis. The presence of the piperidine moiety enhances its ability to penetrate cellular membranes, facilitating its action on intracellular targets.
Biological Activity Summary
Anticancer Activity
A study demonstrated that 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide exhibits significant anticancer properties by inhibiting cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest in cancer cells, thereby reducing tumor growth.
Antibacterial Activity
Research has shown that this compound displays moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains were found to be between 3.12 and 12.5 μg/mL, indicating a promising potential as an antibacterial agent when compared to standard treatments like ciprofloxacin .
Anti-inflammatory Effects
In vitro assays indicated that the compound can reduce cytokine production in immune cells, suggesting its potential use in treating inflammatory conditions. This was evidenced by a reduction in tumor necrosis factor-alpha (TNF-α) levels in treated samples .
Pharmacological Profile
The pharmacological profile of 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide suggests it may be a versatile therapeutic agent. Its ability to inhibit multiple targets makes it suitable for further development in polypharmacology.
Q & A
Q. How do steric effects from the piperidin-4-ylmethyl group influence binding kinetics in target proteins?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
